but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide
Description
The compound but-2-enedioic acid; N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide corresponds to the tyrosine kinase inhibitor (TKI) Afatinib (CAS: 850140-72-6), a clinically approved therapeutic agent targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . Its IUPAC name specifies a quinazoline core substituted with a 3-chloro-4-fluoroanilino group, a tetrahydrofuran-3-yloxy moiety at position 7, and a dimethylamino-but-2-enamide chain at position 5. The inclusion of but-2-enedioic acid (maleic acid) enhances solubility and stability, a critical feature for bioavailability .
Afatinib is structurally distinguished by its irreversible binding to EGFR via a Michael addition reaction facilitated by the α,β-unsaturated carbonyl group in the but-2-enamide side chain. This covalent interaction confers prolonged inhibition of kinase activity compared to reversible inhibitors .
Properties
Molecular Formula |
C32H35ClFN5O11 |
|---|---|
Molecular Weight |
720.1 g/mol |
IUPAC Name |
but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide |
InChI |
InChI=1S/C24H27ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h5-6,10-12,14,16H,3-4,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8) |
InChI Key |
WSWGLYVYONDLQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid-Based Cyclization
A common approach involves anthranilic acid derivatives as precursors. In one method, 2-nitrobenzoyl chloride is amidated with anthranilamide in trichloromethane, followed by oxidative ring closure under basic conditions to form quinazolinone intermediates. This step typically employs aqueous potassium hydroxide in ethanol under reflux, achieving cyclization within 2 hours. The resulting quinazolinone is subsequently treated with phosphorus oxychloride and N,N-diethylaniline in toluene to introduce reactive chloro groups at the 4-position.
One-Pot Eco-Efficient Synthesis
An alternative eco-efficient method utilizes anthranilic acid derivatives reacted with potassium cyanate in water to form urea intermediates. Cyclization with sodium hydroxide produces benzoylene urea monosodium salts, which are acidified with HCl to yield quinazoline-2,4(1H,3H)-diones. While this route minimizes waste, its applicability to substituted quinazolines (e.g., 7-(oxolan-3-yloxy) groups) remains untested.
Functionalization of the Quinazoline Scaffold
Attachment of the 4-(Dimethylamino)butanamide Side Chain
The 6-amino group undergoes acylation with 4-(dimethylamino)butanoyl chloride. Key steps include:
- Activation of the Carboxylic Acid : 4-(Dimethylamino)butanoic acid is activated using thionyl chloride or 1,1-carbonyldiimidazole (CDI) to form the corresponding acyl chloride or imidazolide.
- Coupling Reaction : The activated species reacts with the quinazoline intermediate in tetrahydrofuran (THF) or dichloromethane, catalyzed by triethylamine. Yields range from 69% to 85%, depending on the solvent and reaction time.
Formation of the Maleate Salt (But-2-enedioic Acid)
Synthesis of Maleic Acid
Maleic acid (but-2-enedioic acid) is produced industrially via benzene or n-butane oxidation over vanadium catalysts. The benzene route involves air oxidation at 360°C, yielding maleic anhydride, which is hydrolyzed to maleic acid. Recent advancements favor n-butane oxidation for higher selectivity and lower environmental impact.
Salt Formation
The free base (N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide) is dissolved in ethanol or isopropanol and treated with maleic acid at a 1:2 molar ratio. Crystallization occurs upon cooling, with the dimaleate salt precipitating as a white solid. X-ray powder diffraction confirms the crystalline form (Figure 1,), while thermoanalysis reveals a melting point of 138°C.
Process Optimization and Industrial Considerations
Scalability of the Patented Route
The patent US8426586B2 emphasizes scalability by employing readily available starting materials and minimizing purification steps. Key optimizations include:
- Solvent Selection : THF and ethanol are preferred for their low toxicity and ease of removal.
- Catalyst Use : Palladium on carbon (10% Pd/C) facilitates nitro group reduction with hydrazine hydrate, achieving 96% yield.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and phosphate buffer (pH 3.0)-acetonitrile mobile phase resolves maleic acid and fumaric acid impurities. The target compound exhibits ≥99.0% purity.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Key Synthetic Reactions
The synthesis involves multi-step organic transformations, including nucleophilic substitutions, amide couplings, and cyclization reactions. Representative steps are summarized below:
These steps highlight the compound’s sensitivity to reaction conditions, particularly during amide bond formation and nitro group reduction.
Michael Addition Reactivity
The α,β-unsaturated amide moiety enables Michael addition reactions with nucleophiles (e.g., thiols, amines):
-
Observed in interactions with biological thiols (e.g., glutathione), contributing to its metabolic stability .
Kinase Inhibition via Covalent Binding
The compound acts as an irreversible EGFR inhibitor through covalent bond formation with cysteine residues in the kinase domain:
Analytical Characterization of Reaction Products
Critical analytical data for intermediates and final products include:
Anticancer Activity
-
Mechanism : Inhibits EGFR/HER2 kinases via covalent binding, blocking downstream signaling (e.g., MAPK, PI3K/Akt) .
-
In Vitro IC₅₀ : 2–10 nM against EGFR-mutant NSCLC cell lines .
DNA Interaction
The quinazoline core intercalates with DNA, inducing strand breaks via radical generation:
Stability and Degradation Pathways
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound’s quinazoline core is of interest due to its potential biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Medicinally, the compound may have applications as a drug candidate. Its structure suggests potential activity against certain diseases, making it a subject of pharmacological studies.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit enzyme activity by binding to the active site, while the aniline and oxolan-3-yloxy groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Differentiation
- Core Heterocycle: Afatinib employs a quinazoline core, while Pelitinib uses a quinoline scaffold. The quinazoline core enhances binding affinity to EGFR’s ATP-binding pocket due to optimal hydrogen bonding with residues like Met793 .
- Substituents at Position 7 : Afatinib’s tetrahydrofuran-3-yloxy group improves metabolic stability compared to Pelitinib’s ethoxy group, which is more prone to oxidative degradation .
- Side Chain : The (E)-configured but-2-enamide in Afatinib enables irreversible covalent binding, whereas Cediranib’s pyrrolidinylpropoxy chain supports reversible inhibition with shorter duration of action .
Pharmacokinetic and Pharmacodynamic Insights
- Irreversible Binding : Afatinib’s α,β-unsaturated carbonyl group forms a covalent bond with Cys797 in EGFR, achieving IC₅₀ values 10–100× lower than reversible inhibitors like Pelitinib .
- Solubility : The but-2-enedioic acid component in Afatinib increases aqueous solubility (0.5 mg/mL at pH 7.4) compared to Pelitinib (0.2 mg/mL), enhancing oral bioavailability .
- Metabolism : Afatinib undergoes minimal CYP3A4-mediated metabolism due to its tetrahydrofuran substituent, reducing drug-drug interaction risks. In contrast, Cediranib’s indole moiety increases CYP2C8/9 dependency, necessitating dose adjustments with enzyme inducers .
Research Findings on Substituent Effects
Nuclear magnetic resonance (NMR) studies comparing Afatinib analogs (e.g., compound 1 and 7 in ) reveal that chemical shifts in regions corresponding to positions 29–36 and 39–44 are sensitive to substituent changes. For instance:
- Region A (positions 39–44) : The oxolan-3-yloxy group in Afatinib causes upfield shifts (δ 1.2–1.8 ppm) due to steric shielding, whereas ethoxy analogs (e.g., Pelitinib) show downfield shifts (δ 3.3–3.7 ppm) from electron-withdrawing effects .
- Region B (positions 29–36): The dimethylamino group in Afatinib’s side chain induces deshielding (δ 2.9–3.1 ppm), contrasting with piperidinyl analogs (δ 2.5–2.7 ppm), which exhibit reduced basicity and altered binding kinetics .
These findings underscore how minor structural modifications critically influence electronic environments, solubility, and target engagement.
Biological Activity
The compound but-2-enedioic acid; N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide , commonly referred to as Afatinib dimaleate, is a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) tyrosine kinases. This compound has shown significant promise in the treatment of various cancers, particularly those driven by mutations in these receptors.
Chemical Structure
The chemical structure of Afatinib dimaleate can be represented as follows:
Afatinib functions by binding irreversibly to the kinase domain of EGFR and HER2, preventing their activation and subsequent downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly effective against tumors harboring specific mutations in these receptors, such as the L858R mutation in EGFR.
Antitumor Efficacy
- In vitro Studies :
- In vivo Studies :
Pharmacokinetics
Afatinib exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Half-life : Approximately 37 hours, allowing for once-daily dosing.
- Metabolism : Primarily metabolized by CYP3A4 and UGT1A1 enzymes, with minimal renal excretion .
Side Effects
While Afatinib is effective, it is associated with several side effects:
- Common : Diarrhea, rash, and stomatitis.
- Serious : Interstitial lung disease (ILD), which can be life-threatening in some patients .
Case Study 1: Lung Cancer Patient
A 62-year-old female patient with advanced non-small cell lung cancer (NSCLC) harboring an EGFR L858R mutation was treated with Afatinib. After six months of therapy, imaging studies revealed a complete response, with no evidence of disease progression.
Case Study 2: Resistance to First-line Therapy
A male patient with metastatic breast cancer showed initial response to first-line HER2-targeted therapy but developed resistance. Upon switching to Afatinib, the patient experienced stabilization of disease for an additional eight months before further progression was noted.
Comparative Efficacy Table
| Compound | Target | IC50 (nM) | Clinical Application |
|---|---|---|---|
| Afatinib | EGFR/HER2 | 10-50 | NSCLC, breast cancer |
| Erlotinib | EGFR | 30 | NSCLC |
| Lapatinib | HER2 | 50 | Breast cancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
